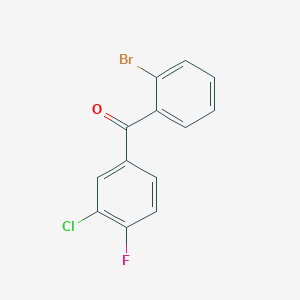

2-Bromo-3'-chloro-4'-fluorobenzophenone

Description

Contextualization within Halogenated Benzophenone (B1666685) Derivatives

Significance of Halogen Substitution Patterns in Benzophenone Chemistry

The substitution pattern of halogens on the benzophenone scaffold is a critical determinant of the molecule's electronic and steric properties. Each halogen—fluorine, chlorine, and bromine—exerts influence through a combination of inductive and resonance effects.

Inductive Effect: All halogens are more electronegative than carbon and thus withdraw electron density from the aromatic rings through the sigma bonds. This effect generally deactivates the ring towards electrophilic substitution. The strength of this effect follows the order of electronegativity: F > Cl > Br. libretexts.org

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic π-system, which can partially offset the inductive withdrawal. libretexts.org

In 2-Bromo-3'-chloro-4'-fluorobenzophenone, the presence of three different halogens on separate rings creates a unique electronic landscape. The fluorine atom, being highly electronegative, strongly influences the electron density of its ring. The chlorine and bromine atoms also contribute to this electronic modulation, with the bromine atom additionally introducing the "heavy atom effect," which can influence photochemical properties by promoting intersystem crossing. The specific placement of these substituents—a bromine at the ortho position on one ring and chloro and fluoro groups at the meta and para positions on the other—precisely tunes the reactivity of different sites on the molecule. This targeted modification is crucial for applications such as creating regioselective reactions or designing molecules with specific electronic absorption and emission properties. nih.govresearchgate.net

Overview of Polyhalogenated Aryl Ketones in Modern Organic Synthesis

Polyhalogenated aryl ketones, including derivatives of benzophenone, are highly valuable intermediates in modern organic synthesis. The presence of multiple carbon-halogen bonds provides several reactive handles for sequential and site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov

Methods like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings allow chemists to selectively replace halogen atoms with a wide variety of other functional groups, including aryl, alkyl, and amino moieties. researchgate.netyoutube.com The differential reactivity of C-Br, C-Cl, and C-F bonds is a key advantage. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective coupling at the bromine-substituted position while leaving the chlorine intact for a subsequent transformation. nih.gov This stepwise functionalization enables the efficient and controlled construction of complex, multi-component molecular structures from a single, versatile starting material like this compound. Such strategies are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Importance of the Benzophenone Scaffold in Chemical Transformations and Materials Science

The benzophenone core itself is a ubiquitous and functionally significant structure in chemistry. Its utility stems from its unique photochemical properties and its structural rigidity, which makes it an excellent scaffold for building larger, well-defined molecules.

One of the most prominent applications of benzophenone is as a photoinitiator in free-radical polymerization. researchgate.netresearchgate.netbohrium.com Upon absorption of UV light, the carbonyl group undergoes an n→π* transition to an excited singlet state, which then efficiently converts to a triplet state. This excited triplet state can abstract a hydrogen atom from a suitable donor, generating a free radical that initiates polymerization. This property is widely used in UV-curing applications for inks, coatings, and 3D printing. rsc.org

In materials science, benzophenone derivatives are extensively used in the development of organic light-emitting diodes (OLEDs). The benzophenone unit can serve as an electron-deficient core, and its highly twisted geometry helps reduce intermolecular interactions, preventing self-quenching effects that can diminish luminescence. mdpi.com By attaching various electron-donating groups to the benzophenone scaffold, researchers can create bipolar host materials or thermally activated delayed fluorescent (TADF) emitters with tailored photophysical properties. mdpi.com

Furthermore, the benzophenone framework is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. rsc.org Its rigid structure provides a reliable platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.

Scope and Objectives of Research on this compound

While extensive research exists for the broader class of halogenated benzophenones, dedicated studies on this compound are not widely documented, indicating that it is a specialized research chemical. The objectives of research on this specific compound can be inferred from its unique structure, combining the benzophenone core with a distinct tri-halogenation pattern.

The primary research scope would likely focus on its utility as a highly functionalized synthetic intermediate. Key objectives would include:

Exploring Site-Selective Functionalization: A major goal would be to systematically investigate the differential reactivity of the C-Br, C-Cl, and C-F bonds in sequential cross-coupling reactions. This would establish a synthetic roadmap for creating a library of complex derivatives from this single precursor.

Synthesis of Novel Materials: Researchers would likely aim to use this compound as a building block for new functional materials. For example, it could be incorporated into polymers or organic semiconductors, where the halogen atoms could modulate properties like solubility, thermal stability, and electronic energy levels.

Photophysical and Photochemical Investigations: The presence of both the benzophenone chromophore and a bromine heavy atom suggests potential for interesting photochemical behavior. Research would aim to characterize its absorption, emission, and photosensitizing properties to evaluate its suitability for applications in photochemistry or as a photophysical probe. oregonstate.edumedicaljournals.se

Development of Bioactive Molecules: Given the importance of the benzophenone scaffold in medicinal chemistry, another objective would be to use this compound as a starting point for synthesizing potential therapeutic agents. The halogens can enhance binding affinity, improve metabolic stability, or modulate other pharmacokinetic properties.

Table 1: Predicted Physicochemical Properties of this compound Note: The following data is computationally predicted as experimental values for this specific compound are not readily available in published literature.

| Property | Value |

| Molecular Formula | C₁₃H₇BrClFO |

| Molecular Weight | 329.55 g/mol |

| Boiling Point | ~387.9 °C at 760 mmHg |

| Flash Point | ~188.4 °C |

| Density | ~1.6 g/cm³ |

| LogP (Octanol-Water Partition Coefficient) | ~4.8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRPWIDVINYOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Preparation of 2 Bromo 3 Chloro 4 Fluorobenzophenone

Direct Synthetic Pathways to Halogenated Benzophenones

The direct synthesis of halogenated benzophenones like 2-Bromo-3'-chloro-4'-fluorobenzophenone can be efficiently achieved through several key synthetic strategies. These methods are designed to construct the central carbonyl bridge between two specifically halogenated aromatic rings.

Friedel-Crafts Acylation Reactions Utilizing Halogenated Aromatic Precursors

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.comchemistrystudent.com The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.com

One direct approach to synthesizing compounds like this compound involves the acylation of a fluorinated aromatic ring with a halogenated benzoyl chloride. In a related synthesis of 4-bromo-4'-fluorobenzophenone, fluorobenzene (B45895) is reacted with 4-bromobenzoyl chloride in the presence of aluminum chloride. prepchem.com The reaction is initially cooled and then heated to reflux to drive the reaction to completion. prepchem.com This method highlights the utility of fluorobenzene as a substrate in Friedel-Crafts reactions. The fluorine atom, being an ortho-, para- director, influences the position of the incoming acyl group.

Solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride has also been investigated using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃). epa.govresearchgate.net This approach offers a potentially more environmentally friendly alternative to traditional methods. Studies have shown that the use of La(OTf)₃ in conjunction with TfOH can lead to high selectivity and yield for the para-substituted product, fluorobenzophenone. epa.govresearchgate.net Microwave irradiation has also been employed to promote the acylation of fluorobenzene with various acyl halides, using a silica (B1680970) gel-immobilized scandium triflate resin as a catalyst. google.com

Table 1: Examples of Friedel-Crafts Acylation of Fluorobenzene

| Acylating Agent | Catalyst | Reaction Conditions | Product | Yield | Reference |

| 4-Bromobenzoyl chloride | Aluminum chloride | 0°C to reflux, 4h | 4-Bromo-4'-fluorobenzophenone | 86% | prepchem.com |

| Benzoyl chloride | La(OTf)₃ and TfOH | 140°C, 4h, solvent-free | 4-Fluorobenzophenone | 87% | epa.govresearchgate.net |

| Benzoyl chloride | Immobilized Scandium Triflate Resin | Microwave irradiation | 4-Fluorobenzophenone | 93% | google.com |

Conversely, the synthesis can be approached by acylating a di-halogenated benzene (B151609) with a fluorinated benzoyl chloride. For instance, the Friedel-Crafts benzoylation of chlorobenzene has been studied, revealing that the reaction yields a mixture of ortho, meta, and para isomers of chlorobenzophenone. scribd.com The distribution of these isomers is influenced by factors such as the solvent, catalyst, and reaction temperature. scribd.com This highlights a key challenge in Friedel-Crafts acylations involving substituted benzenes: controlling the regioselectivity. The directing effects of the existing halogen substituents on the aromatic ring will dictate the position of the incoming fluorobenzoyl group.

Cross-Coupling Reactions for C-C Bond Formation in Benzophenone (B1666685) Synthesis

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering an alternative to classical methods like Friedel-Crafts acylation. rhhz.netthieme-connect.de These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. researchgate.netmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely employed in the synthesis of bi-aryl compounds. rhhz.netmdpi.com These reactions offer high functional group tolerance and can be highly selective. rhhz.netmdpi.com In the context of synthesizing this compound, a plausible strategy would involve the coupling of a suitably functionalized bromo-benzene derivative with a chloro-fluorophenyl boronic acid or organotin reagent.

For example, palladium-catalyzed coupling reactions have been successfully used on bromo-naphthalene scaffolds to generate diverse libraries of compounds. nih.gov Similarly, 3-bromo-benzo[b]furan-2-carboxaldehydes have been coupled with o-formyl-phenylboronic acid using a palladium catalyst. researchgate.netznaturforsch.com The general mechanism for these palladium-catalyzed couplings involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

| Bromo-naphthalene | Various | Palladium catalyst | Naphthalene derivatives | nih.gov |

| 3-Bromo-benzo[b]furan-2-carboxaldehyde | o-Formyl-phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Bi-aryl dialdehydes | researchgate.netznaturforsch.com |

| 2-Bromobenzo[b]furans | Alkenylaluminum reagents | PdCl₂ / XantPhos | 2-Alkenylbenzo[b]furans | nih.gov |

While palladium remains the most prevalent catalyst for cross-coupling reactions, other transition metals such as nickel, copper, and iron have also been developed as effective catalysts. rhhz.net These alternative metals can sometimes offer different reactivity profiles or be more cost-effective. The fundamental principle of these reactions remains the formation of a new carbon-carbon bond between two aromatic fragments, mediated by the transition metal complex. thieme-connect.de The choice of catalyst and ligands is crucial for achieving high yields and selectivity in the desired benzophenone product. researchgate.net

Functionalization and Halogenation of Pre-formed Benzophenone Structures

This approach involves synthesizing a simpler benzophenone and then introducing the required halogen atoms in subsequent steps. The success of this strategy hinges on the directing effects of the substituents already present on the aromatic rings, which control the position of the incoming electrophiles.

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring. nih.gov For a pre-formed benzophenone, such as 3'-chloro-4'-fluorobenzophenone, the introduction of a bromine atom at the 2-position would be a key step. The carbonyl group of the benzophenone is a deactivating group and a meta-director. However, the halogen substituents on the other ring also influence the reaction's regioselectivity.

The reaction typically involves a brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). google.comtcichemicals.com The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile. The precise conditions, including solvent, temperature, and catalyst choice, are crucial for controlling the reaction and minimizing the formation of undesired isomers. google.com For example, the nuclear halogenation of acetophenone requires the formation of an aluminum chloride complex to direct the halogen to the aromatic ring rather than the side-chain.

Table 1: Example of Electrophilic Bromination of a Substituted Propiophenone

| Reactant | Reagent | Catalyst | Solvent | Product | Yield |

|---|

This table illustrates a typical electrophilic bromination on a related ketone structure, demonstrating the reagents and conditions that could be adapted for a benzophenone core. prepchem.com

Halogen-exchange (Halex) reactions are primarily used to introduce fluorine atoms into aromatic rings by displacing other halogens, typically chlorine or bromine. google.comthieme-connect.de This method is particularly useful when direct fluorination is difficult. The reaction generally involves heating the chloro- or bromo-aromatic compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like sulfolane or dimethylformamide (DMF). google.com

For the synthesis of this compound, this method would be more applicable to the synthesis of a fluorinated precursor rather than a final-step fluorination, as the conditions required are often harsh and could affect other parts of the molecule. For instance, a precursor like 3',4'-dichlorobenzophenone could potentially be converted to 3'-chloro-4'-fluorobenzophenone via a selective halogen exchange. The efficiency of the exchange is highly dependent on the nature of the aromatic ring; electron-withdrawing groups typically activate the ring towards nucleophilic substitution, making the halogen exchange more facile. google.com Catalysts such as quaternary ammonium salts or crown ethers can sometimes be used to improve the reaction's efficiency under milder conditions. google.com

Multi-Step Synthetic Sequences from Simpler Halogenated Intermediates

This strategy involves building the benzophenone molecule from two smaller, halogenated aromatic precursors. This bottom-up approach often provides better control over the final substitution pattern. The most common method for assembling the benzophenone core is the Friedel-Crafts acylation.

A robust method for preparing benzophenones is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. To synthesize this compound, one could envision reacting 1-bromo-2-fluorobenzene with 3-chloro-4-fluorobenzoyl chloride. The benzoyl chloride itself can be prepared from the corresponding 3-chloro-4-fluorobenzoic acid by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Halogenated benzoic acids and acetophenones are key intermediates in these routes. chempacific-zhejiang.com For example, 3-bromoacetophenone can be prepared from 3-aminoacetophenone via a Sandmeyer reaction. orgsyn.org These intermediates serve as versatile building blocks for constructing the desired benzophenone.

Table 2: Example of Friedel-Crafts Acylation to Synthesize a Halogenated Benzophenone

| Aromatic Substrate | Acyl Chloride | Catalyst | Conditions | Product | Yield |

|---|

This table provides an example of a Friedel-Crafts acylation to produce a di-halogenated benzophenone, showcasing a viable route for constructing the central ketone structure from simpler precursors. prepchem.com

The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents, including halogens, onto an aromatic ring by displacing a diazonium salt. wikipedia.orgbyjus.comorganic-chemistry.org This reaction is exceptionally useful for creating substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. masterorganicchemistry.com This salt is then treated with a copper(I) halide (CuCl, CuBr) to yield the corresponding aryl halide. wikipedia.orgmasterorganicchemistry.com

In a synthetic route towards this compound, an appropriately positioned amino group on a benzophenone precursor or on one of the benzoic acid/acetophenone intermediates could be converted into a bromine or chlorine atom. For instance, starting with 3-aminoacetophenone, a Sandmeyer reaction can be used to produce 3-bromoacetophenone, a key intermediate. orgsyn.orggoogle.com This method offers high regiochemical precision.

The general mechanism involves:

Formation of the Diazonium Salt: An aromatic amine reacts with nitrous acid to form an aryldiazonium salt. masterorganicchemistry.com

Single Electron Transfer: The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas (N₂). wikipedia.org

Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) species, regenerating the copper(I) catalyst and forming the final aryl halide product. wikipedia.org

The Hofmann rearrangement, also known as the Hofmann degradation, is a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. byjus.commasterorganicchemistry.com The key steps involve the formation of an N-bromoamide intermediate, followed by a rearrangement to an isocyanate, which is then hydrolyzed to the amine with the loss of carbon dioxide. wikipedia.orgbyjus.com

While not directly producing the benzophenone, the Hofmann degradation is a strategic reaction for preparing key aniline precursors. For example, a substituted benzamide could be converted into the corresponding aniline. This aniline could then serve as a starting material for a Sandmeyer reaction to introduce a halogen, or it could be a building block in a convergent synthesis strategy. This reaction provides a method for carbon-carbon bond cleavage, which can be a useful disconnection in a complex retrosynthetic analysis.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3'-chloro-4'-fluorobenzophenone |

| Molecular bromine (Br₂) |

| N-Bromosuccinimide (NBS) |

| Aluminum chloride (AlCl₃) |

| Ferric chloride (FeCl₃) |

| 4'-chloropropiophenone |

| 2-bromo-4'-chloropropiophenone |

| Chloroform |

| Potassium fluoride (KF) |

| Cesium fluoride (CsF) |

| Sulfolane |

| Dimethylformamide (DMF) |

| 3',4'-dichlorobenzophenone |

| 1-bromo-2-fluorobenzene |

| 3-chloro-4-fluorobenzoyl chloride |

| 3-chloro-4-fluorobenzoic acid |

| Thionyl chloride (SOCl₂) |

| Oxalyl chloride |

| 3-bromoacetophenone |

| 3-aminoacetophenone |

| Fluorobenzene |

| 4-bromobenzoyl chloride |

| 4-bromo-4'-fluorobenzophenone |

| Sodium nitrite (NaNO₂) |

| Copper(I) chloride (CuCl) |

| Copper(I) bromide (CuBr) |

| Nitrogen (N₂) |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include the choice of catalyst, solvent, and reaction temperature, as well as the purification method.

The standard catalyst for Friedel-Crafts acylation is aluminum trichloride (AlCl₃). masterorganicchemistry.com However, other Lewis acids like ferric chloride (FeCl₃), zinc(II) salts, or hafnium(IV) triflate can also be employed. researchgate.netchemistryjournals.net For activated aromatic rings, catalytic amounts of a milder Lewis acid may suffice. wikipedia.org In the synthesis of this compound, the halogen substituents on both aromatic rings are deactivating, which typically requires a strong Lewis acid like AlCl₃ in stoichiometric amounts to drive the reaction. organic-chemistry.org

Research into more efficient catalytic systems has shown that the turnover of Lewis acid catalysts can be significantly improved in specific solvent systems, such as lithium perchlorate-nitromethane. chemistryjournals.net Some studies have also explored solid acid catalysts and metal oxides, like zinc oxide (ZnO), which can promote acylation under solvent-free conditions and may be reusable. acs.orgresearchgate.net The choice of catalyst and its loading directly impact reaction rate and yield. For instance, using hafnium(IV) triflate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH) has been shown to dramatically accelerate the acylation of unactivated benzenes. chemistryjournals.net

| Catalyst | Typical Loading | Key Characteristics | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric or more | Strong Lewis acid, widely used but generates significant waste. Forms stable complexes with the ketone product. | organic-chemistry.orgwikipedia.org |

| Hafnium(IV) Triflate (Hf(OTf)₄) | Catalytic | Effective for unactivated benzenes, often used with a co-catalyst like TfOH. | chemistryjournals.net |

| Zinc Oxide (ZnO) | Catalytic | Can be used in solvent-free conditions and is potentially reusable. | researchgate.net |

| Ionic Liquids (e.g., BmimCl–FeCl₃) | Dual Catalyst-Solvent | Can show higher catalytic activity compared to conventional organic solvents. | researchgate.net |

The choice of solvent can significantly influence the outcome of a Friedel-Crafts acylation, affecting reaction rates and isomer distribution. stackexchange.com Non-polar solvents such as carbon disulfide (CS₂) or chlorinated solvents like dichloromethane (CH₂Cl₂) are commonly used. stackexchange.com However, polar solvents like nitrobenzene can also be employed, sometimes altering the regioselectivity of the reaction. stackexchange.com For instance, the acylation of naphthalene yields different isomers depending on whether a polar or non-polar solvent is used. stackexchange.com In some cases, using no additional solvent beyond the aromatic reactant itself is possible, which simplifies workup and reduces waste. acs.org

Temperature control is crucial for managing the reaction, which is often exothermic. Reactions are typically initiated at a low temperature, which is then gradually increased. Maintaining tight control over the reaction temperature helps to prevent the formation of side products and ensures higher yields of the desired benzophenone derivative. jingyepharma.com The reflux condition is often found to be the most efficient for driving the reaction to completion. oregonstate.edu

| Solvent Type | Examples | Impact on Reaction | Reference |

|---|---|---|---|

| Non-polar | Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂) | Commonly used, can influence kinetic product formation. | stackexchange.com |

| Polar | Nitrobenzene, Nitromethane | Can influence thermodynamic product formation and alter regioselectivity. | stackexchange.com |

| Ionic Liquids | [Bmim]Cl-AlCl₃ | Can act as both catalyst and solvent, potentially increasing reaction rates. | researchgate.net |

| Solvent-free | N/A (Reactant as solvent) | Minimizes waste and simplifies purification. | acs.org |

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques for substituted benzophenones include recrystallization, vacuum distillation, and column chromatography. oregonstate.edu Recrystallization from a suitable solvent, such as ethanol, is a common method for solid products. oregonstate.edu A patent for purifying benzophenone describes a method that utilizes the solubility difference between the product and impurities in an organic solvent, followed by crystallization to obtain a high-purity product. google.com

The purity of the final compound is paramount, especially when it is intended for use as an intermediate in further synthetic steps, such as in pharmaceutical applications. jingyepharma.com Even trace impurities can negatively affect the safety, stability, and performance of a final drug product. jingyepharma.com High-purity intermediates can lead to increased yields and reduced impurity profiles in subsequent synthetic stages. jingyepharma.comnih.gov Therefore, effective purification is a critical step that directly impacts the quality and utility of the synthesized this compound.

Sustainable and Green Chemistry Approaches in Benzophenone Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. Green chemistry principles, such as using safer solvents and maximizing atom economy, are increasingly being applied to traditional reactions like the Friedel-Crafts acylation. youtube.comrsc.org

Traditional solvents used in Friedel-Crafts reactions, such as chlorinated hydrocarbons and nitrobenzene, pose environmental and health risks. acs.org Green chemistry seeks to replace these with more benign alternatives. researchgate.net Research has focused on using ionic liquids and deep eutectic solvents, which can function as both catalysts and recyclable reaction media. researchgate.netmdpi.com Bio-based solvents, such as ethanol, represent another sustainable alternative. sigmaaldrich.comhilarispublisher.com Ethanol is derived from renewable feedstocks and is considered a greener solvent choice that aligns with the principles of sustainable chemistry. sigmaaldrich.com The development of solvent selection guides helps chemists choose more sustainable options for chemical reactions and processes. researchgate.net

Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. york.ac.uk The traditional Friedel-Crafts acylation using an acyl chloride and a stoichiometric amount of AlCl₃ catalyst has a poor atom economy due to the formation of HCl and a large amount of aluminum-containing waste after workup. acs.orgyork.ac.uk

To improve this, methodologies have been developed that minimize waste. One approach involves using catalytic amounts of a Lewis acid rather than stoichiometric quantities. researchgate.net Another strategy is to use carboxylic acids directly as the acylating agent instead of acyl chlorides. acs.org This eliminates the halogenated waste stream. For example, using methanesulfonic anhydride as an activating agent allows for the direct use of carboxylic acids, producing minimal waste with no metallic or halogenated components. acs.orgacs.org Such approaches significantly improve the environmental footprint of benzophenone synthesis. acs.org

Catalytic Methods for Enhanced Sustainability

Transition-metal-catalyzed reactions, in particular, have become an efficient and straightforward strategy for the synthesis of ketones. researchgate.net Various methods have been developed for the synthesis of diaryl ketones, with transition metal-catalyzed carbonylative reactions being a significant area of focus. nih.gov These methods provide a practical and mild route to aryl ketones, which are valuable intermediates in organic synthesis. researchgate.net For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of unsymmetrical benzophenones. acs.org One such approach involves the direct arylation of 2-aryl-1,3-dithianes in the presence of a palladium catalyst and aryl bromides. This method can be performed as a one-pot arylation and hydrolysis to yield diaryl ketones in good to excellent yields. nih.gov

Another innovative approach utilizes a dual catalytic system for the direct benzylic C–H acylation reaction to furnish a variety of unsymmetrical ketones. rsc.org This system combines a benzophenone-derived photosensitizer with a nickel catalyst, offering a valuable alternative to late-transition-metal-catalyzed C–H acylation reactions. rsc.orgkaust.edu.sa The dual role of benzophenone in visible-light/nickel photoredox-catalyzed C-H arylations, acting in both hydrogen-atom transfer and energy transfer, has also been explored. semanticscholar.org

Organocatalysis presents an environmentally benign alternative to metal-based catalysts. rsc.org These small organic molecules can catalyze reactions with high efficiency and selectivity. For the synthesis of substituted benzophenones, organocatalytic methods such as cascade benzannulation reactions have been developed. These reactions can proceed via [3+3] or [4+2] cycloadditions to construct diverse and multifunctionalized 2-hydroxybenzophenone frameworks under green conditions. rsc.org

The table below summarizes key research findings on catalytic methods applicable to the synthesis of unsymmetrical benzophenones, highlighting the diversity of approaches and their potential for sustainable chemical production.

Table 1: Overview of Catalytic Methods for Unsymmetrical Benzophenone Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Application for this compound Synthesis |

|---|---|---|---|

| Palladium-based catalyst | Direct C–H arylation of 2-aryl-1,3-dithianes | Umpolung approach, in situ generation of acyl anion equivalents, mild conditions. nih.gov | Applicable for coupling an appropriate bromo- or chloro-fluorophenyl precursor. |

| Benzophenone/Nickel dual catalysis | Direct benzylic C–H acylation | Visible-light mediated, alternative to late transition metal catalysis. rsc.orgkaust.edu.sa | Could be adapted for the acylation of a suitable benzylic precursor. |

| Organocatalyst (e.g., cinchona alkaloids) | Cascade benzannulation | Environmentally benign, selective construction of functionalized frameworks. rsc.org | Potentially useful for constructing the core benzophenone structure from simpler precursors. |

Chemical Transformations and Mechanistic Reactivity of 2 Bromo 3 Chloro 4 Fluorobenzophenone

Reactions Involving Halogen Substituents on the Aromatic Rings

The presence of three different halogens on the two phenyl rings is the most significant feature influencing the reactivity of 2-Bromo-3'-chloro-4'-fluorobenzophenone. The bromine atom is located at the 2-position (ortho to the carbonyl), while the chlorine and fluorine atoms are at the 3'- and 4'-positions, respectively. The electron-withdrawing nature of the benzoyl group activates the aromatic rings, particularly at the ortho and para positions, towards certain types of reactions while deactivating them towards others.

Nucleophilic aromatic substitution (SNAAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org The carbonyl group in benzophenones serves this role, activating the ortho and para positions to nucleophilic attack. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the halide ion restores the aromaticity. masterorganicchemistry.com

In this compound, the fluorine atom at the 4'-position is para to the carbonyl linker, and the bromine atom at the 2-position is ortho to it. The chlorine atom at the 3'-position is meta and thus not activated. For the SNAAr mechanism, the rate-determining step is typically the initial nucleophilic attack. This attack is facilitated by a more electronegative halogen, which increases the electrophilicity (the partial positive charge) of the carbon atom it is attached to. youtube.com Consequently, the order of reactivity for halogens as leaving groups in SNAAr reactions is F > Cl > Br > I. masterorganicchemistry.comyoutube.com

Given these principles, the 4'-fluoro position is the most probable site for nucleophilic aromatic substitution. It is not only the best leaving group in this type of reaction but is also electronically activated by the para-carbonyl group. The 2-bromo position is also activated, but bromine is a less effective leaving group than fluorine under these conditions.

Table 1: Predicted Reactivity of Halogen Sites in this compound towards Nucleophilic Aromatic Substitution (SNAAr)

| Position | Halogen | Electronic Activation by Carbonyl | Leaving Group Ability (SNAAr) | Predicted Reactivity |

| 4' | Fluorine | High (Para) | Excellent | Highest |

| 2 | Bromine | High (Ortho) | Moderate | Moderate |

| 3' | Chlorine | Low (Meta) | Good | Lowest |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds to aryl halides. Unlike SNAAr, the mechanism of these reactions involves an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The reactivity order for this step is generally governed by bond strength: C-I > C-Br > C-Cl > C-F. organic-chemistry.orgresearchgate.net

For this compound, the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl or C-F bonds. This disparity allows for highly selective functionalization at the 2-position, leaving the chloro and fluoro substituents untouched.

Several palladium-catalyzed reactions can be employed to form new carbon-carbon bonds selectively at the 2-position of the molecule.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is expected that this compound would react with an aryl or vinyl boronic acid to yield a 2-aryl or 2-vinyl substituted product.

Heck Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. liverpool.ac.uk This would introduce a vinyl group at the 2-position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl bromide, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org This method would install an alkynyl substituent at the 2-position.

Table 2: Examples of Predicted C-C Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product at 2-Position |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styryl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |

The selective reactivity of the C-Br bond also extends to the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and other functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would selectively introduce an amino group at the 2-position. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. semanticscholar.org

Ullmann Condensation: While traditionally requiring harsh conditions with stoichiometric copper, modern variations of the Ullmann reaction use catalytic amounts of copper (or sometimes palladium) to form C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.org This reaction could be used to couple the 2-bromo position with alcohols, thiols, or amines. The reaction is generally selective for bromides over chlorides.

Table 3: Examples of Predicted C-Heteroatom Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product at 2-Position |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Morpholinyl |

| Ullmann (C-O) | Phenol | CuI, 1,10-Phenanthroline, Cs₂CO₃ | Phenoxy |

| Ullmann (C-S) | Thiophenol | CuI, ligand, base | Phenylthio |

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com The ease of reduction for aryl halides follows the order of bond strength, with weaker bonds being cleaved more readily: C-I > C-Br > C-Cl > C-F. organic-chemistry.org

For this compound, this reactivity trend allows for selective debromination. Treatment with a catalyst like palladium on carbon (Pd/C) under hydrogen gas would preferentially cleave the C-Br bond, yielding 3'-chloro-4'-fluorobenzophenone. organic-chemistry.orgresearchwithrutgers.com The removal of the chlorine atom would require more forcing conditions, while the C-F bond would be the most resistant to cleavage. This selectivity makes halogen atoms useful as temporary blocking groups in multi-step syntheses. researchgate.netresearchwithrutgers.com

Visible-light photoredox catalysis offers a mild and environmentally friendly alternative for reductive dehalogenation. nih.gov This method uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with the aryl halide. scispace.com

The general mechanism involves the following steps:

Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor (e.g., an amine), generating a more potent reductant, the radical anion of the photocatalyst (PC•⁻).

Electron Transfer: The PC•⁻ transfers an electron to the aryl halide (Ar-X). The ease of this reduction follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. acs.org In the case of this compound, the C-Br bond is the most receptive to this electron transfer.

Fragmentation: The resulting aryl halide radical anion (Ar-X•⁻) rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). scispace.com

Hydrogen Atom Transfer: The aryl radical abstracts a hydrogen atom from a hydrogen donor in the reaction mixture (often the solvent or the protonated amine donor) to yield the dehalogenated product (Ar-H). worktribe.comacs.org

Catalyst Regeneration: The original photocatalyst (PC) is regenerated, completing the catalytic cycle.

This pathway provides a highly selective method for the debromination of this compound under very mild conditions, leaving the stronger C-Cl and C-F bonds intact. nih.gov

Reductive Dehalogenation Pathways and Mechanisms

Role of Intermediates in Dehalogenation Processes

While specific studies on the dehalogenation of this compound are not extensively documented, the reactivity of similar aryl halides suggests that dehalogenation can proceed through various intermediates depending on the reaction conditions. Reductive dehalogenation, for instance, often involves the formation of radical anions or organometallic intermediates.

In processes initiated by electron transfer, a radical anion of the benzophenone (B1666685) would be the primary intermediate. This species can then undergo fragmentation, leading to the cleavage of a carbon-halogen bond. The relative ease of cleavage typically follows the order C-Br > C-Cl > C-F, suggesting that the bromo substituent on the first phenyl ring would be the most labile. Subsequent hydrogen atom abstraction from the solvent or another hydrogen donor would yield the dehalogenated product.

Alternatively, in the presence of transition metal catalysts, such as palladium complexes, the dehalogenation can proceed via oxidative addition of the aryl halide to the metal center. This forms an organometallic intermediate which can then undergo reductive elimination or reaction with a hydride source to afford the dehalogenated benzophenone. The specific intermediates and the preferred reaction pathway would be contingent on the chosen reagents and reaction conditions.

Reactions of the Carbonyl Functional Group

The carbonyl group in this compound is a key site for a variety of chemical transformations, including reduction and nucleophilic addition reactions.

The carbonyl group of benzophenones can be reduced to a secondary alcohol (benzhydrol) or undergo bimolecular reduction to form a 1,2-diol (a pinacol).

The photoreduction of benzophenones is a well-studied photochemical reaction that typically proceeds via a free radical mechanism when irradiated with UV light in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. nih.govcore.ac.uk The process is initiated by the photoexcitation of the benzophenone to its triplet diradical state. This excited state then abstracts a hydrogen atom from the solvent, forming a ketyl radical and a solvent-derived radical. hilarispublisher.com Dimerization of two ketyl radicals results in the formation of a pinacol, in this case, a substituted benzopinacol. researchgate.net

The general mechanism for the photoreduction of a substituted benzophenone (Ar₂C=O) in a hydrogen-donating solvent (R₂CHOH) is as follows:

Photoexcitation: Ar₂C=O + hν → [Ar₂C=O]* (triplet state)

Hydrogen Abstraction: [Ar₂C=O]* + R₂CHOH → Ar₂Ċ-OH (ketyl radical) + R₂Ċ-OH

Dimerization: 2 Ar₂Ċ-OH → Ar₂C(OH)-C(OH)Ar₂ (pinacol)

The efficiency and rate of photoreduction can be influenced by the nature and position of substituents on the aromatic rings. nih.gov Electron-withdrawing groups can affect the energy of the excited state and the stability of the resulting ketyl radical intermediate. nih.gov

The carbonyl group of this compound is susceptible to reduction by common nucleophilic reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Sodium borohydride is a milder reducing agent that is effective for the reduction of aldehydes and ketones to their corresponding alcohols. zenodo.orgzenodo.orgrsc.orgmasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. youtube.com The mechanism involves the nucleophilic attack of the hydride from the borohydride complex onto the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.

Table 1: Common Nucleophilic Reducing Agents for Ketones

| Reducing Agent | Formula | Reactivity | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Reduces aldehydes and ketones | Methanol, Ethanol |

| Lithium Aluminum Hydride | LiAlH₄ | Reduces aldehydes, ketones, esters, carboxylic acids | Diethyl ether, THF (anhydrous) |

This table provides a general overview of the reactivity of common nucleophilic reducing agents.

The electrophilic carbon of the carbonyl group in this compound is a target for various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX), are potent nucleophiles that readily add to the carbonyl carbon to form tertiary alcohols after an acidic workup. acs.orgacs.orgmdpi.comquizlet.com

The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would proceed via the nucleophilic addition of the methyl group to the carbonyl carbon. The resulting magnesium alkoxide intermediate is then protonated in a subsequent step to yield the corresponding tertiary alcohol. The reactivity of substituted benzophenones in Grignard reactions can be influenced by the electronic effects of the substituents. acs.org Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. acs.org

Reduction Reactions to Alcohols and Pinacols

Electrophilic Aromatic Substitution on the Benzophenone Framework

The benzophenone framework of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of the incoming electrophile is directed by the combined electronic effects of the existing substituents on each aromatic ring. uomustansiriyah.edu.iqucalgary.cayoutube.comlibretexts.org

The carbonyl group acts as a deactivating group and a meta-director due to its electron-withdrawing nature. The halogen substituents (bromo, chloro, and fluoro) are also deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate electron density through resonance.

Ring A (substituted with 2-Bromo): The bromo group is an ortho, para-director. However, the carbonyl group strongly deactivates this ring and directs meta to its position. The interplay of these directing effects would likely lead to complex product mixtures upon electrophilic attack on this ring.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect | Reactivity Effect |

| -C=O (Carbonyl) | Electron-withdrawing (Inductive & Resonance) | meta | Deactivating |

| -Br (Bromo) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | ortho, para | Deactivating |

| -Cl (Chloro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | ortho, para | Deactivating |

| -F (Fluoro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | ortho, para | Deactivating |

This table summarizes the general directing and reactivity effects of the substituents present in this compound.

Given the multiple deactivating groups on both rings, harsh reaction conditions would likely be required to effect electrophilic aromatic substitution. The precise regiochemical outcome would be difficult to predict without experimental data and would likely result in a mixture of isomers.

Mechanistic Insights into Benzophenone Reactivity

Benzophenone and its derivatives are cornerstone molecules in the study of organic photochemistry. Their reactivity is predominantly governed by the behavior of the carbonyl group upon absorption of ultraviolet light. This photoexcitation elevates the molecule from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). bgsu.edu This triplet state is characterized by having two unpaired electrons with parallel spins, located on the carbonyl oxygen and carbon atoms, giving it a diradical nature. researchgate.net The reactivity of this triplet state, particularly its ability to abstract hydrogen atoms from suitable donors, is the foundation of many benzophenone-mediated reactions. bgsu.edu The efficiency of the photoreduction process can be influenced by the nature of the solvent and the presence of substituents on the aromatic rings. nih.govnih.gov

Radical Mechanism Involvement in Reactions

The involvement of radical mechanisms is a defining characteristic of benzophenone photochemistry. The process is initiated by the photoexcitation of the benzophenone core, leading to the formation of the aforementioned diradical triplet state. This highly reactive species can then engage in hydrogen abstraction from a hydrogen-donating substrate (often a solvent like isopropanol (B130326) or a hydrocarbon). bgsu.edu

This abstraction event results in the formation of two new radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor. bgsu.edunih.gov For instance, in the classic photoreduction of benzophenone with isopropyl alcohol, the triplet benzophenone abstracts the α-hydrogen from the alcohol, yielding a ketyl radical and an α-hydroxydimethylmethylyl radical. bgsu.edu The subsequent fate of these radicals involves termination steps, such as dimerization. The ketyl radicals can dimerize to form benzopinacol, a common product of benzophenone photoreduction. bgsu.edu The rate of these radical reactions is influenced by factors that affect the stability of the radical intermediates. nih.gov

Below is a summary of the key steps in the radical-mediated photoreduction of benzophenones.

Table 1: Fundamental Steps in Benzophenone Photoreduction

| Step | Description | Key Species Involved |

|---|---|---|

| 1. Photoexcitation | Absorption of UV light promotes the benzophenone molecule to an excited singlet state (S₁). | Ground-state benzophenone (S₀), Photon (hν) |

| 2. Intersystem Crossing | The excited singlet state rapidly converts to a more stable, diradical triplet state (T₁). | Excited singlet benzophenone (S₁), Triplet benzophenone (T₁) |

| 3. Hydrogen Abstraction | The triplet benzophenone abstracts a hydrogen atom from a donor molecule (R-H). | Triplet benzophenone (T₁), Hydrogen donor (R-H) |

| 4. Radical Formation | Two new radical species are formed: a benzophenone ketyl radical and a substrate radical (R•). | Benzophenone ketyl radical, Substrate radical (R•) |

| 5. Termination | The radical species combine to form stable products, such as the dimerization of ketyl radicals. | Benzophenone ketyl radical, Benzopinacol |

Impact of Substituents on Reaction Pathways

The presence, position, and nature of substituents on the aromatic rings of the benzophenone scaffold profoundly influence its reactivity. In this compound, the three halogen substituents exert significant electronic and steric effects that modulate the reaction pathways. These effects primarily alter the energy of the excited states and the stability of the radical intermediates. nih.gov

Bromo Group (Position 2): Located ortho to the carbonyl group, the bromine atom introduces considerable steric hindrance, which can affect the planarity of the molecule and the accessibility of the carbonyl group. Electronically, bromine is an electron-withdrawing group via the inductive effect, which can increase the electrophilicity of the carbonyl carbon.

Chloro and Fluoro Groups (Positions 3' and 4'): Both chlorine and fluorine are strongly electronegative and act as electron-withdrawing groups through the inductive effect. nih.gov This withdrawal of electron density from the phenyl ring can impact the stability of the ketyl radical formed after hydrogen abstraction. Electron-withdrawing groups generally destabilize the adjacent radical, which can influence the kinetics of the reaction. nih.govnih.gov The fluorine atom at the para position also has a weak electron-donating resonance effect, but its inductive effect is typically dominant.

The collective impact of these halogen substituents is a modulation of the molecule's photophysical properties and the reaction rates of its excited state. nih.gov The rate coefficients for photoreduction reactions show a remarkable dependence on ring substitution, primarily due to changes in the activation energy of the process, which correlates with the stability of the forming ketyl radicals. nih.gov

Table 2: Influence of Substituents in this compound

| Substituent | Position | Primary Electronic Effect | Potential Impact on Reactivity |

|---|---|---|---|

| Bromo | 2 (ortho) | Inductive (-I): Electron-withdrawing | Steric hindrance; increased carbonyl electrophilicity. |

| Chloro | 3' (meta) | Inductive (-I): Electron-withdrawing | Destabilization of radical intermediates on the substituted ring. |

| Fluoro | 4' (para) | Inductive (-I): Strongly electron-withdrawing | Influences excited state energy and radical stability. |

Enzymatic Halogenation and Dehalogenation Principles

While specific enzymatic reactions involving this compound are not detailed in the literature, the principles of enzymatic halogenation and dehalogenation can be applied to understand its potential biological transformations. Nature has evolved a diverse array of enzymes capable of installing and removing halogen atoms from organic molecules. nih.govnih.gov These biocatalytic processes operate under mild conditions and often exhibit high regio- and stereoselectivity. researchgate.net

Enzymatic Halogenation: The biosynthesis of halogenated natural products is primarily catalyzed by halogenase enzymes. acs.orgscispace.com These are broadly classified into:

Flavin-dependent halogenases (FDHs): These enzymes are common in bacteria and use a reduced flavin adenine (B156593) dinucleotide (FADH₂), oxygen, and a halide ion (Cl⁻, Br⁻) to generate a hypohalous acid (HOX) intermediate. researchgate.net This powerful electrophilic halogenating agent is then directed toward an electron-rich substrate, often an aromatic ring, within the enzyme's active site to achieve site-selective halogenation. researchgate.netacs.org

Non-heme iron halogenases: This class of enzymes can catalyze halogenation on unactivated aliphatic carbons by generating a halogen radical (X•) through a one-electron oxidation of the halide. nih.gov

Enzymatic Dehalogenation: Dehalogenating enzymes, or dehalogenases, are crucial for the biodegradation of organohalogen compounds. nih.gov They catalyze the cleavage of carbon-halogen bonds through various mechanisms, including:

Hydrolytic dehalogenation: Replacement of a halogen with a hydroxyl group from water.

Reductive dehalogenation: Replacement of a halogen with a hydrogen atom, a process often found in anaerobic microorganisms.

Oxidative dehalogenation: An oxygen-dependent process that can lead to the removal of the halogen.

The presence of multiple halogen atoms, as in this compound, can present a significant challenge for enzymatic dehalogenation, and the specific reaction pathway would depend on the enzyme and the electronic environment of each carbon-halogen bond. nih.gov

Table 3: Overview of Enzymatic Halogenation and Dehalogenation Strategies

| Process | Enzyme Class (Example) | Mechanism Type | Typical Substrate | Halide Utilized |

|---|---|---|---|---|

| Halogenation | Flavin-dependent Halogenases | Electrophilic Substitution | Electron-rich aromatics | Cl⁻, Br⁻, I⁻ |

| Halogenation | Non-heme Iron Halogenases | Radical Abstraction/Rebound | Aliphatic C-H bonds | Cl⁻, Br⁻ |

| Dehalogenation | Dehalogenases | Hydrolytic, Reductive, Oxidative | Alkyl and Aryl Halides | F⁻, Cl⁻, Br⁻, I⁻ |

Spectroscopic and Structural Elucidation of 2 Bromo 3 Chloro 4 Fluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-3'-chloro-4'-fluorobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons on the two phenyl rings would exhibit complex splitting patterns due to spin-spin coupling.

Expected ¹H NMR Data:

The protons on the 2-bromophenyl ring and the 3-chloro-4-fluorophenyl ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm.

The specific chemical shifts and coupling constants (J-values) would be influenced by the electronic effects of the bromo, chloro, and fluoro substituents.

Due to the lack of published experimental data, a precise data table cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Data:

The spectrum would show signals for the carbonyl carbon (typically in the range of 190-200 ppm) and the aromatic carbons.

The chemical shifts of the aromatic carbons would be affected by the attached halogens, with carbons directly bonded to electronegative atoms showing downfield shifts.

Without experimental spectra, a detailed assignment of chemical shifts is not possible.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds. wikipedia.org

Expected ¹⁹F NMR Data:

A single resonance would be expected for the fluorine atom on the 4'-position of the benzophenone (B1666685) structure.

The chemical shift would be indicative of its electronic environment.

Coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (JCF) would provide further structural information.

Specific data for this compound is not available.

Correlations Between NMR Shieldings and Conformational Preferences

The conformation of benzophenones, specifically the torsion angles between the phenyl rings and the carbonyl group, can be influenced by the nature and position of substituents. NMR chemical shifts, particularly those of the carbons and protons ortho to the carbonyl group, are sensitive to these conformational changes. Theoretical calculations combined with experimental NMR data are often used to determine the preferred conformation in solution. However, no such studies have been published for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These methods are particularly useful for identifying functional groups.

Analysis of Carbonyl Stretching Frequencies (νC=O)

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum of ketones. spectroscopyonline.com Its frequency is sensitive to the electronic and steric effects of the substituents on the phenyl rings.

Expected Carbonyl Stretching Data:

For benzophenones, the ν(C=O) band typically appears in the range of 1650-1670 cm⁻¹. spcmc.ac.in

The presence of electron-withdrawing halogen substituents is expected to slightly increase the carbonyl stretching frequency compared to unsubstituted benzophenone.

A precise value for this compound is not documented.

| Spectroscopic Technique | Key Information Provided | Expected Region for Key Signals |

| ¹H NMR | Proton environment and connectivity | Aromatic protons: ~7.0-8.5 ppm |

| ¹³C NMR | Carbon skeleton | Carbonyl carbon: ~190-200 ppm |

| ¹⁹F NMR | Fluorine environment | Dependent on reference standard |

| IR/Raman | Functional groups (vibrational modes) | Carbonyl (C=O) stretch: ~1650-1670 cm⁻¹ |

Identification of Halogen-Specific Vibrational Modes

In the absence of direct experimental spectra for the title compound, the expected vibrational frequencies for the key halogen-specific modes can be estimated by comparison with related halogenated benzene (B151609) derivatives. niscpr.res.in

C-F (Fluoro) Vibrations: The C-F stretching vibration is typically the strongest and occurs at the highest frequency among the carbon-halogen bonds due to the high electronegativity and low atomic mass of fluorine. This mode is expected to appear in the 1250-1000 cm⁻¹ region of the infrared spectrum.

C-Cl (Chloro) Vibrations: The C-Cl stretching vibration is anticipated in the 850-550 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.

C-Br (Bromo) Vibrations: Due to the higher mass of bromine compared to chlorine and fluorine, the C-Br stretching vibration is found at lower wavenumbers, typically in the 680-515 cm⁻¹ region.

The identification of these modes would be crucial for confirming the presence and substitution pattern of the halogens on the benzophenone framework. A complete vibrational analysis would involve both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT), to assign all fundamental modes of vibration. niscpr.res.in

Table 1: Predicted Wavenumber Ranges for Halogen-Specific Vibrational Modes

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-F Stretch | Aryl-Fluorine | 1250 - 1000 |

| C-Cl Stretch | Aryl-Chlorine | 850 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is expected to display characteristic absorption bands in the ultraviolet (UV) region, arising from the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The key chromophores in this molecule are the carbonyl group (C=O) and the conjugated π-systems of the two phenyl rings.

Two primary types of electronic transitions are expected for benzophenone derivatives: libretexts.orgelte.hu

π→π* Transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For benzophenone itself, this transition results in a strong absorption band (high molar absorptivity, ε) typically observed in the range of 240-280 nm. libretexts.org The presence of halogen substituents may cause a bathochromic (red) or hypsochromic (blue) shift of this band.

n→π* Transition: This lower-energy transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.org This transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, typically between 330-360 nm for benzophenone. libretexts.org

Table 2: Expected UV-Vis Absorption Bands and Assignments

| Transition Type | Chromophore | Expected Wavelength (λmax) | Characteristics |

|---|---|---|---|

| π→π* | Conjugated Phenyl Rings & Carbonyl | ~250 - 280 nm | Strong absorption (High ε) |

Solvatochromism refers to the shift in the position of an absorption band upon changing the polarity of the solvent. This effect is particularly pronounced for n→π* transitions.

Hypsochromic Shift (Blue Shift): For the n→π* transition, an increase in solvent polarity (e.g., from hexane (B92381) to ethanol) is expected to cause a hypsochromic shift (shift to a shorter wavelength). This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding or dipole-dipole interactions, lowering the energy of the ground state and thus increasing the energy required for the transition. uzh.ch

Bathochromic Shift (Red Shift): The π→π* transition is often less sensitive to solvent polarity but may exhibit a slight bathochromic shift (shift to a longer wavelength) in polar solvents. This is due to the stabilization of the more polar π* excited state by the polar solvent.

Studying the solvatochromic behavior of this compound would provide valuable insights into the electronic structure of its ground and excited states.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation pattern. For this compound (C₁₃H₇BrClFO), the molecular weight can be calculated based on the atomic masses of its constituent elements.

The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). docbrown.info This results in a characteristic cluster of peaks for the molecular ion and any fragments containing both Br and Cl. The nominal molecular weight is 328 g/mol . The expected molecular ion cluster would show peaks at m/z values corresponding to the different isotopic combinations, such as [C₁₃H₇⁷⁹Br³⁵ClFO]⁺, [C₁₃H₇⁸¹Br³⁵ClFO]⁺, [C₁₃H₇⁷⁹Br³⁷ClFO]⁺, and [C₁₃H₇⁸¹Br³⁷ClFO]⁺. nist.gov

The fragmentation of the molecular ion would likely proceed through cleavage adjacent to the carbonyl group and the loss of halogen atoms or related species. Plausible fragmentation pathways include:

Loss of a bromine radical (•Br)

Loss of a chlorine radical (•Cl)

Formation of benzoyl-type cations, such as [C₆H₄BrC=O]⁺ and [C₆H₃ClFC=O]⁺

Subsequent loss of carbon monoxide (CO) from acylium ions.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 328 | Molecular Ion |

| [M-Br]⁺ | 249 | Loss of Bromine |

| [M-Cl]⁺ | 293 | Loss of Chlorine |

| [C₇H₄BrO]⁺ | 183 | 2-Bromobenzoyl cation |

| [C₇H₃ClFO]⁺ | 157 | 3-Chloro-4-fluorobenzoyl cation |

| [C₆H₄Br]⁺ | 155 | Loss of CO from 2-Bromobenzoyl cation |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. caltech.edu While a specific crystal structure for this compound has not been reported, its molecular architecture can be inferred from extensive studies on other substituted benzophenones. acs.orgmdpi.com

A key structural feature of benzophenones is the non-planar conformation of the two phenyl rings relative to the central carbonyl group. Steric hindrance between the ortho-hydrogens (or in this case, the ortho-bromine) on the two rings prevents them from being coplanar. This results in a significant "twist" or dihedral angle for each ring with respect to the plane of the carbonyl group.

Lack of Specific Crystallographic Data for this compound Prevents Detailed Analysis

A thorough search for crystallographic and spectroscopic data on the chemical compound this compound has revealed a significant lack of published research detailing its specific crystal structure. As a result, a detailed analysis of the influence of its halogen substituents on crystal packing, as requested, cannot be provided at this time.

However, without access to single-crystal X-ray diffraction data, any discussion on the specific influence of the halogens on the crystal packing of this compound would be purely speculative. Such an analysis requires precise information on bond lengths, bond angles, torsion angles, and the distances and geometries of intermolecular contacts.

Consequently, the generation of the requested article section "4.5.2. Influence of Halogens on Crystal Packing," complete with detailed research findings and data tables, is not feasible. Further empirical studies, specifically the successful crystallization and subsequent X-ray crystallographic analysis of this compound, are necessary to elucidate its structural characteristics and provide the data required for a comprehensive discussion.

Computational and Theoretical Investigations of 2 Bromo 3 Chloro 4 Fluorobenzophenone

Quantum Chemical Calculation Methodologies (e.g., DFT, TD-DFT)

Quantum chemical calculations are central to modern chemical research, with Density Functional Theory (DFT) being a particularly prominent and versatile method. DFT is used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules. chemrxiv.org DFT calculations are effective for determining ground-state properties, including molecular geometries, electronic energies, and vibrational frequencies. scialert.netlongdom.org

For investigating excited-state properties, such as electronic transitions and UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the preferred methodology. researchgate.netscialert.net TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the simulation of how a molecule responds to oscillating electromagnetic fields, which is fundamental to understanding its spectroscopic behavior. researchgate.netchemrxiv.org The selection of an appropriate functional and basis set is crucial in both DFT and TD-DFT to ensure the accuracy of the calculated results. acs.org

The first step in the computational analysis of 2-Bromo-3'-chloro-4'-fluorobenzophenone is geometry optimization. This process uses DFT methods, commonly with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the most stable three-dimensional arrangement of the atoms—the structure with the minimum potential energy. ysu.amresearchgate.net The optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound This interactive table contains hypothetical data derived from computational studies on analogous molecules.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C=O | 1.24 |

| C-Br | 1.91 | |

| C-Cl | 1.75 | |

| C-F | 1.36 | |

| C-C (carbonyl-phenyl) | 1.50 | |

| C-C (aromatic avg.) | 1.40 | |

| Bond Angles (°) | C-C-C (carbonyl) | 118.5 |

| O=C-C (phenyl) | 120.8 | |

| Dihedral Angles (°) | Phenyl Ring 1 Twist | ~30-35 |

| Phenyl Ring 2 Twist | ~30-35 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (prone to nucleophilic attack). pressbooks.pub Green represents regions of neutral potential.

For this compound, the MEP surface is expected to show:

Negative Regions: The most negative potential (red) would be localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine and chlorine atoms would also create regions of negative potential. researchgate.net

Positive Regions: Positive potential (blue) would be found on the aromatic hydrogen atoms. Furthermore, a region of positive potential, known as a sigma-hole (σ-hole), is anticipated on the bromine atom along the extension of the C-Br bond. This σ-hole is a key feature in halogen bonding. researchgate.net

The MEP analysis helps to identify the sites where the molecule is most likely to engage in intermolecular interactions. mdpi.com

Theoretical vibrational analysis using DFT is a powerful technique for assigning the fundamental modes observed in infrared (IR) and Raman spectroscopy. ysu.am By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies often overestimate experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. researchgate.net To improve agreement with experimental data, the computed frequencies are typically multiplied by a scaling factor, which depends on the level of theory used. ysu.am

The predicted vibrational spectrum of this compound would feature characteristic peaks corresponding to specific functional groups. These assignments are crucial for interpreting experimental spectra and confirming the molecular structure.

Table 2: Predicted Major Vibrational Frequencies for this compound This interactive table contains hypothetical data derived from computational studies on analogous molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C=O Stretch | Ketone | ~1665 |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 |

| C-F Stretch | Ar-F | ~1250 |

| C-Cl Stretch | Ar-Cl | ~1080 |

| C-Br Stretch | Ar-Br | ~1030 |

Molecules that exhibit a strong response to an applied electric field can possess significant non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. jhuapl.eduresearchgate.net The NLO response of a molecule is governed by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties can be reliably calculated using DFT methods. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit large hyperpolarizability values. researchgate.net

In this compound, the carbonyl group acts as an electron-withdrawing group, and the halogenated phenyl rings can modulate the electronic distribution. The resulting intramolecular charge transfer can lead to a notable NLO response. Theoretical calculations can quantify this potential by computing the components of the polarizability and hyperpolarizability tensors.

Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound This interactive table contains hypothetical data derived from computational studies on analogous molecules.

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | ~2.5 - 3.5 D |

| Mean Polarizability | ⟨α⟩ | ~200 - 250 |

| First-Order Hyperpolarizability | β_tot | ~500 - 800 |